The compound (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 467.59 g/mol. The compound is characterized by multiple functional groups including an ethenylphenyl group, a sulfanyl group, and a methanol group, which contribute to its unique chemical properties and potential applications in various fields.
The synthesis of this compound involves several steps that typically include:
Technical details regarding specific reagents, reaction conditions, and yields would be essential for replicating this synthesis in a laboratory setting.
The molecular structure of (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol can be described using various representations:
InChI=1S/C28H25N3O2S/c1-4-19-9-11-20(12-10-19)16-34-28-24-13-23-21(15-32)14-29-18(3)25(23)33-27(24)30-26(31-28)22-8-6-5-7-17(22)2/h4-12,14,32H,1,13,15-16H2,2-3H3
This string encodes the structural information about the compound in a standardized format.
CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)C=C
These representations are crucial for computational modeling and understanding the compound's reactivity and interactions.
The compound's unique structure allows it to participate in various chemical reactions:
Each reaction pathway would require specific conditions such as temperature, solvent choice, and catalysts.
Further studies would be necessary to elucidate its precise mechanisms within biological contexts.
The physical and chemical properties of (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol include:
Relevant data such as melting point and boiling point would further characterize its physical properties.
This compound has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: